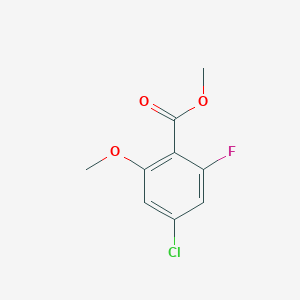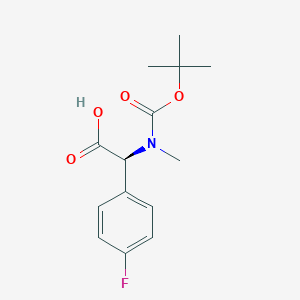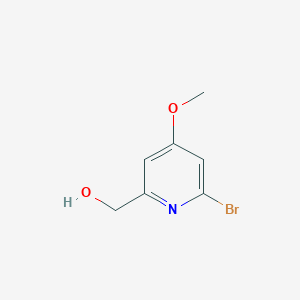
Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate typically involves the reaction of di-tert-butyl malonate with 4-iodo-2-nitrobenzene under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Reduction: Hydrogen gas, palladium catalysts, and solvents like ethanol.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: The corresponding amino derivative.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate is primarily related to its ability to undergo various chemical transformations. The compound can participate in substitution and reduction reactions, leading to the formation of different functionalized products . These reactions are facilitated by the presence of reactive groups such as the iodine and nitro groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl malonate: A related compound used in similar synthetic applications.
4-iodo-2-nitrobenzene: A precursor used in the synthesis of Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate.
Uniqueness
This compound is unique due to the presence of both iodine and nitro groups, which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C17H22INO6 |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
ditert-butyl 2-(4-iodo-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C17H22INO6/c1-16(2,3)24-14(20)13(15(21)25-17(4,5)6)11-8-7-10(18)9-12(11)19(22)23/h7-9,13H,1-6H3 |
InChI-Schlüssel |
GKJODZUUYISRJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)I)[N+](=O)[O-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)
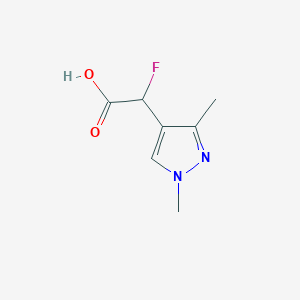
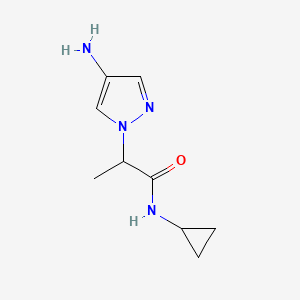
![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)

![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)

